molecular formula C15H9BrN4 B11053000 4-amino-2-bromo-6-[(E)-2-phenylethenyl]pyridine-3,5-dicarbonitrile

4-amino-2-bromo-6-[(E)-2-phenylethenyl]pyridine-3,5-dicarbonitrile

Cat. No.: B11053000
M. Wt: 325.16 g/mol
InChI Key: CSMBLBFDWCQVJS-VOTSOKGWSA-N
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Description

4-AMINO-2-BROMO-5-CYANO-6-[(E)-2-PHENYL-1-ETHENYL]-3-PYRIDYL CYANIDE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with amino, bromo, cyano, and phenyl-ethenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-AMINO-2-BROMO-5-CYANO-6-[(E)-2-PHENYL-1-ETHENYL]-3-PYRIDYL CYANIDE can be achieved through multi-step organic reactions. One common method involves the following steps:

    Formation of the Pyridine Ring: Starting with a suitable precursor, the pyridine ring is constructed through cyclization reactions.

    Introduction of Substituents: The amino, bromo, and cyano groups are introduced through substitution reactions using appropriate reagents such as bromine, cyanogen bromide, and amines.

    Phenyl-Ethenyl Group Addition: The phenyl-ethenyl group is added via a Heck reaction, which involves the coupling of a phenyl halide with an alkene in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective and readily available reagents.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or the bromo group to a hydrogen atom.

    Substitution: The bromo group can be substituted with various nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium azide or sodium thiolate in polar aprotic solvents like dimethylformamide.

Major Products:

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amines or dehalogenated products.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

4-AMINO-2-BROMO-5-CYANO-6-[(E)-2-PHENYL-1-ETHENYL]-3-PYRIDYL CYANIDE has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders or cancer.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Materials Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 4-AMINO-2-BROMO-5-CYANO-6-[(E)-2-PHENYL-1-ETHENYL]-3-PYRIDYL CYANIDE depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The cyano and amino groups can form hydrogen bonds or electrostatic interactions with biological molecules, influencing their function.

Comparison with Similar Compounds

    4-AMINO-2-BROMO-5-CYANO-3-PYRIDYL CYANIDE: Lacks the phenyl-ethenyl group, which may affect its reactivity and applications.

    2-BROMO-5-CYANO-6-[(E)-2-PHENYL-1-ETHENYL]-3-PYRIDYL CYANIDE: Lacks the amino group, potentially altering its biological activity.

Uniqueness: The presence of both the phenyl-ethenyl and amino groups in 4-AMINO-2-BROMO-5-CYANO-6-[(E)-2-PHENYL-1-ETHENYL]-3-PYRIDYL CYANIDE makes it unique, providing a combination of electronic and steric properties that can be exploited in various chemical reactions and applications.

Properties

Molecular Formula

C15H9BrN4

Molecular Weight

325.16 g/mol

IUPAC Name

4-amino-2-bromo-6-[(E)-2-phenylethenyl]pyridine-3,5-dicarbonitrile

InChI

InChI=1S/C15H9BrN4/c16-15-12(9-18)14(19)11(8-17)13(20-15)7-6-10-4-2-1-3-5-10/h1-7H,(H2,19,20)/b7-6+

InChI Key

CSMBLBFDWCQVJS-VOTSOKGWSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=C(C(=C(C(=N2)Br)C#N)N)C#N

Canonical SMILES

C1=CC=C(C=C1)C=CC2=C(C(=C(C(=N2)Br)C#N)N)C#N

Origin of Product

United States

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